molecular formula C14H14O5 B2508126 Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 890631-94-4

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2508126
CAS No.: 890631-94-4
M. Wt: 262.261
InChI Key: DKLYYHDPXSHBPD-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group, a formyl group, a methoxy group, and a methyl group attached to the benzofuran core. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by functional group modifications. For example, the synthesis may begin with the cyclization of a suitable precursor to form the benzofuran ring, followed by formylation, methylation, and esterification reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Ethyl 6-carboxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

    Reduction: Ethyl 6-hydroxymethyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity, including potential antimicrobial and anticancer properties, are ongoing.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Its derivatives are explored for use in materials science and as potential agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific biological target. In general, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the benzofuran core can engage in π-π interactions with aromatic residues. These interactions can alter the function of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate: Lacks the formyl group, resulting in different reactivity and biological activity.

    Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate: Lacks the formyl group and has a different substitution pattern.

    Ethyl 6-formyl-2-methylbenzofuran-3-carboxylate:

Uniqueness

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of functional groups attached to the benzofuran core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-18-14(16)13-8(2)19-12-5-9(7-15)11(17-3)6-10(12)13/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLYYHDPXSHBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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